

5-Hydroxyferulic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Hydroxyferulic acid*

Cat. No.: B3026772

[Get Quote](#)

An In-depth Examination of the Chemical Identity, Properties, Synthesis, and Biological Significance of **5-Hydroxyferulic Acid**

Abstract

5-Hydroxyferulic acid, a hydroxylated derivative of ferulic acid, is a phenolic compound of significant interest in the fields of biochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of **5-hydroxyferulic acid**, including its chemical identifiers, physicochemical properties, and detailed experimental protocols. Furthermore, it delves into the compound's role in biological signaling pathways, particularly its enhanced antioxidant and anti-inflammatory activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

5-Hydroxyferulic acid is systematically known by its IUPAC name, (2E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enoic acid. It is registered under two primary CAS Numbers: 1782-55-4 for the isomeric mixture (cis and trans) and 110642-42-7 specifically for the (2E)- or trans-isomer.^[1]

Physicochemical Data Summary

A compilation of the key physicochemical properties of **5-hydroxyferulic acid** is presented in Table 1 for easy reference and comparison.

Property	Value	Source
IUPAC Name	(2E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enoic acid	[2]
CAS Number	1782-55-4 (cis/trans); 110642-42-7 (trans)	[1]
Molecular Formula	C ₁₀ H ₁₀ O ₅	[2]
Molecular Weight	210.18 g/mol	[2]
Melting Point	182 °C	[2]
Physical Description	Solid	[2]
Water Solubility	Predicted: 1.04 g/L	
logP	Predicted: 1.37 - 1.41	
pKa (Strongest Acidic)	Predicted: 3.49	

Experimental Protocols

Extraction from Plant Material (General Protocol)

5-Hydroxyferulic acid, often found esterified to cell wall components in plants, can be liberated and extracted using alkaline hydrolysis. The following is a generalized protocol adaptable for various plant sources.

Materials:

- Dried and ground plant material (e.g., maize bran, wheat bran)
- Sodium hydroxide (NaOH) solution (e.g., 2 M)
- Hydrochloric acid (HCl) for acidification
- Ethyl acetate
- Anhydrous sodium sulfate

- Rotary evaporator
- Centrifuge

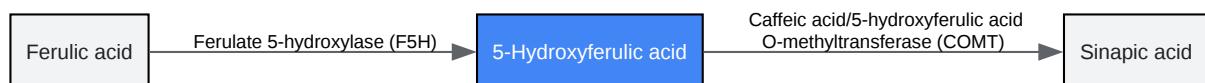
Procedure:

- Suspend the ground plant material in the NaOH solution.
- Heat the mixture under reflux with stirring for several hours to achieve saponification of the ester bonds.
- Cool the mixture and acidify to a pH of approximately 2-3 with HCl to precipitate lignin and protonate the phenolic acids.
- Centrifuge the mixture to pellet the solid residues.
- Extract the supernatant multiple times with ethyl acetate.
- Pool the organic extracts and wash with brine.
- Dry the ethyl acetate extract over anhydrous sodium sulfate.
- Filter and concentrate the extract under reduced pressure using a rotary evaporator to yield the crude phenolic acid mixture containing **5-hydroxyferulic acid**.
- Further purification can be achieved using chromatographic techniques such as column chromatography or preparative HPLC.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
- Column: A C18 reversed-phase column is typically used.


- Mobile Phase: A gradient elution is commonly employed using a mixture of an acidified aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
- Detection: Monitoring at a wavelength of approximately 320 nm.
- Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a **5-hydroxyferulic acid** standard.

Biological Activity and Signaling Pathways

5-Hydroxyferulic acid is a key intermediate in the phenylpropanoid pathway, a major route for the biosynthesis of a wide variety of plant secondary metabolites.

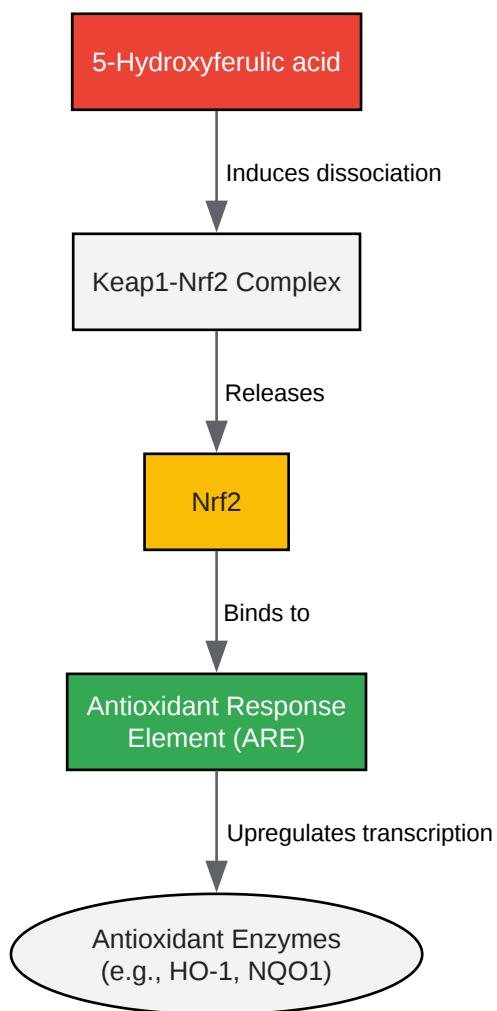
Biosynthesis of 5-Hydroxyferulic Acid and its Role as a Precursor

The biosynthesis of **5-hydroxyferulic acid** is a critical step in the formation of sinapic acid and, subsequently, syringyl lignin units in plants. The pathway is outlined below.

[Click to download full resolution via product page](#)

Caption: Biosynthesis of **5-Hydroxyferulic Acid** and its Conversion to Sinapic Acid.

This enzymatic conversion is crucial for determining the ratio of different lignin monomers in plant cell walls.

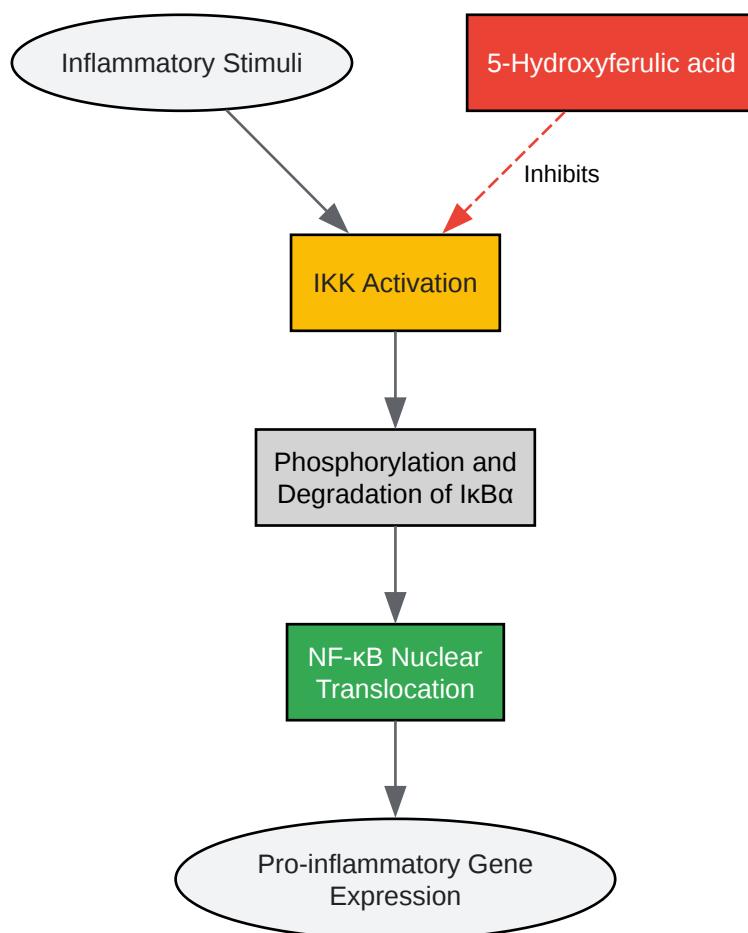

Antioxidant and Anti-inflammatory Signaling

Emerging research indicates that **5-hydroxyferulic acid** possesses enhanced antioxidant and anti-inflammatory properties compared to its precursor, ferulic acid. While the precise signaling cascades directly initiated by **5-hydroxyferulic acid** are an active area of investigation, it is

hypothesized to modulate pathways similar to other hydroxycinnamic acids, such as the Nrf2 and NF-κB pathways.

3.2.1. Nrf2-Mediated Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a battery of antioxidant and cytoprotective genes. It is plausible that **5-hydroxyferulic acid**, like ferulic acid, can promote the dissociation of Nrf2 from its inhibitor Keap1, leading to its nuclear translocation and subsequent activation of the Antioxidant Response Element (ARE).[\[3\]](#)[\[4\]](#)[\[5\]](#)



[Click to download full resolution via product page](#)

Caption: Proposed Nrf2-Mediated Antioxidant Pathway of **5-Hydroxyferulic Acid**.

3.2.2. Inhibition of Pro-inflammatory Pathways

Chronic inflammation is implicated in a multitude of diseases. **5-hydroxyferulic acid** has demonstrated potent anti-inflammatory activity, in part through the inhibition of key pro-inflammatory enzymes. Molecular docking studies have suggested that **5-hydroxyferulic acid** exhibits strong binding affinities for enzymes such as NADPH oxidase, xanthine oxidase, 5-lipoxygenase (5-LOX), and cyclooxygenase-2 (COX-2). Furthermore, it is likely to inhibit the NF- κ B signaling pathway, a central regulator of the inflammatory response.^[6] The inhibition of NF- κ B activation would lead to a downstream reduction in the expression of pro-inflammatory cytokines and mediators.

[Click to download full resolution via product page](#)

Caption: Proposed Inhibition of the NF- κ B Inflammatory Pathway by **5-Hydroxyferulic Acid**.

Conclusion

5-Hydroxyferulic acid is a promising bioactive compound with significant potential for applications in the pharmaceutical and nutraceutical industries. Its enhanced antioxidant and anti-inflammatory properties, coupled with its central role in plant biochemistry, make it a compelling subject for further research. This technical guide provides a foundational understanding of its chemical nature, methods for its study, and its biological significance, thereby equipping researchers with the necessary information to explore its therapeutic potential. Future investigations should focus on elucidating the precise molecular targets and downstream signaling effects of **5-hydroxyferulic acid** to fully realize its utility in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Hydroxyferulic acid - Wikipedia [en.wikipedia.org]
- 2. 5-Hydroxyferulic acid | C10H10O5 | CID 446834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ferulic acid induces heme oxygenase-1 via activation of ERK and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ferulic Acid Regulates the Nrf2/Heme Oxygenase-1 System and Counteracts Trimethyltin-Induced Neuronal Damage in the Human Neuroblastoma Cell Line SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- To cite this document: BenchChem. [5-Hydroxyferulic Acid: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026772#5-hydroxyferulic-acid-cas-number-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com